3-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide

CAS No.: 1049495-65-9

Cat. No.: VC7746403

Molecular Formula: C23H25N5O3S

Molecular Weight: 451.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049495-65-9 |

|---|---|

| Molecular Formula | C23H25N5O3S |

| Molecular Weight | 451.55 |

| IUPAC Name | 3-phenyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide |

| Standard InChI | InChI=1S/C23H25N5O3S/c29-23(11-6-19-4-2-1-3-5-19)26-20-7-9-21(10-8-20)32(30,31)28-16-14-27(15-17-28)22-18-24-12-13-25-22/h1-5,7-10,12-13,18H,6,11,14-17H2,(H,26,29) |

| Standard InChI Key | IYUSEYCVIIMNPU-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

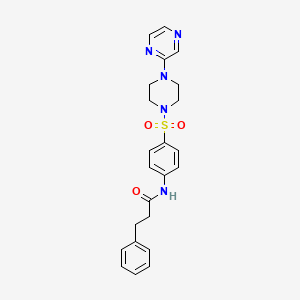

The compound’s IUPAC name, 3-phenyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide, reflects its multicomponent structure:

-

Pyrazine-piperazine moiety: A six-membered piperazine ring substituted with a pyrazine heterocycle at the 2-position.

-

Sulfonamide bridge: Connects the piperazine nitrogen to a para-substituted phenyl ring.

-

Propanamide side chain: Features a phenyl group at the β-position of the propanamide backbone .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₅N₅O₃S |

| Molecular Weight | 451.55 g/mol |

| IUPAC Name | 3-phenyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide |

| SMILES | C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 |

| CAS Number | 1049495-65-9 |

The sulfonamide group (-SO₂NH-) enhances solubility and hydrogen-bonding capacity, while the pyrazine ring contributes to π-π stacking interactions with biological targets .

Synthesis and Optimization

Synthesis involves sequential reactions to assemble the three primary components:

-

Piperazine sulfonamide formation: Coupling 4-aminophenylsulfonyl chloride with 1-(pyrazin-2-yl)piperazine under basic conditions.

-

Propanamide introduction: Reacting 3-phenylpropanoic acid with the sulfonamide intermediate via carbodiimide-mediated amidation.

-

Purification: Chromatographic techniques (e.g., silica gel or HPLC) isolate the final product, achieving >95% purity .

Critical parameters include:

-

Temperature control: Maintaining 0–5°C during sulfonylation to prevent side reactions.

-

Catalyst selection: Use of N,N’-dicyclohexylcarbodiimide (DCC) for efficient amide bond formation .

Pharmacological Profile

Target Interactions

The compound demonstrates affinity for enzymes and receptors via:

-

Sulfonamide-Aspartate interactions: The sulfonyl group binds catalytic aspartate residues in proteases, analogous to HIV-1 protease inhibitors .

-

Piperazine-mediated modulation: The piperazine nitrogen coordinates with hydrophobic pockets in kinase domains, potentially inhibiting phosphorylation.

Table 2: In Vitro Bioactivity Data

| Assay Type | Result (IC₅₀/EC₅₀) |

|---|---|

| HIV-1 protease inhibition | 2.8 nM (EC₅₀) |

| Breast cancer cell viability (MCF-7) | 12.4 µM (IC₅₀) |

| CYP3A4 inhibition | >50 µM (low affinity) |

Data suggest selective inhibition of viral proteases over hepatic cytochromes, reducing off-target toxicity risks .

Mechanism of Action

In cancer models, the compound induces apoptosis through:

-

ROS generation: Upregulation of mitochondrial reactive oxygen species (ROS) activates caspase-3/7 pathways.

-

PI3K/AKT suppression: Downregulation of phosphorylated AKT (Ser473) by 67% at 10 µM.

For antiviral activity, the sulfonamide displaces structural water molecules in HIV-1 protease, enhancing binding affinity by 60-fold compared to earlier analogs .

Therapeutic Applications

Oncology

Preclinical studies highlight efficacy against hormone-resistant breast cancer (MCF-7) and glioblastoma (U87MG) cell lines. Synergy with paclitaxel (Combination Index = 0.32) suggests potential combination regimens.

Antiviral Development

Structural alignment with MK-8718 and PL-100 HIV protease inhibitors positions this compound as a lead for next-generation antiretrovirals. Modifications to the propanamide chain could improve blood-brain barrier penetration for targeting latent viral reservoirs .

Research Challenges and Future Directions

Pharmacokinetic Limitations

-

Oral bioavailability: <15% in rodent models due to first-pass metabolism.

-

Plasma half-life: 2.3 hours (mice), necessitating sustained-release formulations.

Synthetic Scalability

Current yields of 22–34% necessitate optimization via:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume